molecular formula C23H27N5OS B10994731 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B10994731
M. Wt: 421.6 g/mol
InChI Key: MVJDXBSVDIXGCV-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups, a thiazole ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the dimethyl groups are introduced via alkylation reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrimidine and thiazole rings are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine ring and its subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones, or N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

    1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(4-phenylthiazol-2-yl)ethyl]piperidine-4-carboxamide: A closely related compound with similar structural features.

    4,6-Dimethylpyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Thiazole-Containing Compounds: Molecules featuring the thiazole ring, which may have similar biological activities.

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of pyrimidine, thiazole, and piperidine carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-16-14-17(2)26-23(25-16)28-12-9-19(10-13-28)22(29)24-11-8-21-27-20(15-30-21)18-6-4-3-5-7-18/h3-7,14-15,19H,8-13H2,1-2H3,(H,24,29)

InChI Key

MVJDXBSVDIXGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)C

Origin of Product

United States

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